molecular formula C19H26F2O B140915 19,19-Difluoroandrost-4-en-17-one CAS No. 129400-04-0

19,19-Difluoroandrost-4-en-17-one

Cat. No. B140915
M. Wt: 308.4 g/mol
InChI Key: KMFWEHJTLFYKGK-UNTXSKPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,19-Difluoroandrost-4-en-17-one, also known as 4,19-DFA, is a synthetic androgenic steroid. It belongs to the class of 17-ketosteroids and has been extensively studied in the field of biochemistry and molecular biology. This compound has been shown to have a wide range of biological activities and has been used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 19,19-Difluoroandrost-4-en-17-one involves binding to androgen receptors in target cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and protein synthesis, leading to the biological effects of the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 19,19-Difluoroandrost-4-en-17-one include increased muscle mass and strength, improved bone density, and enhanced immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 19,19-Difluoroandrost-4-en-17-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise control of the biological effects of the compound. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 19,19-Difluoroandrost-4-en-17-one. These include further studies on its effects on bone metabolism and immune function, as well as investigations into its potential therapeutic uses in diseases such as osteoporosis and cancer. Additionally, research on the development of safer and more effective analogs of 19,19-Difluoroandrost-4-en-17-one may also be pursued.

Synthesis Methods

The synthesis of 19,19-Difluoroandrost-4-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 19,19-Difluoroandrost-4-en-17-one through a series of chemical reactions. The process involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Scientific Research Applications

19,19-Difluoroandrost-4-en-17-one has been used in various scientific research applications, including studies on androgen receptor signaling, gene expression, and protein synthesis. It has also been used in studies on the effects of androgens on bone metabolism, muscle growth, and immune function.

properties

CAS RN

129400-04-0

Product Name

19,19-Difluoroandrost-4-en-17-one

Molecular Formula

C19H26F2O

Molecular Weight

308.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1

InChI Key

KMFWEHJTLFYKGK-UNTXSKPGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F

synonyms

19,19-DFAO
19,19-difluoroandrost-4-en-17-one

Origin of Product

United States

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